NEO214

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

1361198-80-2 |

|---|---|

Fórmula molecular |

C27H35NO5 |

Peso molecular |

453.6 g/mol |

Nombre IUPAC |

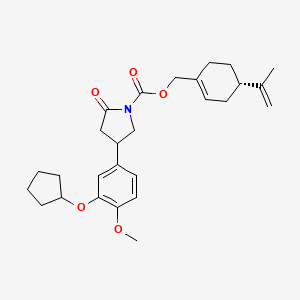

[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl 4-(3-cyclopentyloxy-4-methoxyphenyl)-2-oxopyrrolidine-1-carboxylate |

InChI |

InChI=1S/C27H35NO5/c1-18(2)20-10-8-19(9-11-20)17-32-27(30)28-16-22(15-26(28)29)21-12-13-24(31-3)25(14-21)33-23-6-4-5-7-23/h8,12-14,20,22-23H,1,4-7,9-11,15-17H2,2-3H3/t20-,22?/m1/s1 |

Clave InChI |

JDWAOYHBJSFPSD-PSDZMVHGSA-N |

SMILES isomérico |

CC(=C)[C@H]1CCC(=CC1)COC(=O)N2CC(CC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 |

SMILES canónico |

CC(=C)C1CCC(=CC1)COC(=O)N2CC(CC2=O)C3=CC(=C(C=C3)OC)OC4CCCC4 |

Origen del producto |

United States |

Foundational & Exploratory

NEO214: A Dual-Threat Mechanistic Approach to Combatting Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glioblastoma (GBM) remains one of the most challenging cancers to treat, with high rates of recurrence and resistance to standard therapies. NEO214, a novel compound synthesized by conjugating perillyl alcohol (POH) with the phosphodiesterase 4 (PDE4) inhibitor rolipram, has emerged as a promising therapeutic agent with a unique dual mechanism of action against GBM.[1][2][3] Preclinical studies have demonstrated its ability to cross the blood-brain barrier and exert potent cytotoxic effects on both temozolomide (TMZ)-sensitive and -resistant glioblastoma cells.[1][4] This technical guide provides an in-depth overview of the molecular mechanisms of this compound, supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows.

Core Mechanisms of Action

This compound combats glioblastoma through two primary, interconnected mechanisms: the inhibition of autophagy and the induction of apoptosis. This dual-pronged attack disrupts essential cellular processes that glioma cells rely on for survival and proliferation, particularly in the context of therapeutic resistance.

Autophagy Inhibition via the mTOR-TFEB Axis

A key anticancer effect of this compound is its ability to function as a novel autophagy inhibitor.[1] Autophagy is a cellular recycling process that can promote cancer cell survival under stress. This compound disrupts this process at a late stage by preventing the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux and leading to glioma cell death.[1][2][3]

This inhibition is mediated through the activation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1] Specifically, this compound activates mTORC1, which in turn phosphorylates and promotes the cytoplasmic accumulation of Transcription Factor EB (TFEB).[1] TFEB is a master regulator of lysosomal biogenesis and autophagy-related gene expression. By sequestering TFEB in the cytoplasm, this compound prevents its nuclear translocation and subsequent transcription of genes necessary for the autophagy-lysosomal pathway.[1] This leads to a dysfunctional autophagy process and ultimately, cell death. This mechanism has been shown to be effective in TMZ-resistant glioma cells, highlighting its potential to overcome chemoresistance.[1]

Apoptosis Induction via ER Stress and the DR5/TRAIL Pathway

In addition to disrupting autophagy, this compound induces programmed cell death, or apoptosis, through two distinct but potentially interconnected pathways.

Firstly, this compound triggers endoplasmic reticulum (ER) stress, a condition of cellular distress that can lead to apoptosis.[4][5] A key marker of ER stress, the transcription factor CHOP, is upregulated in this compound-treated glioma cells.[3]

Secondly, and significantly, this compound upregulates the expression of Death Receptor 5 (DR5) on the surface of both TMZ-sensitive and -resistant glioma cells.[3][4] DR5 is a receptor for the TNF-related apoptosis-inducing ligand (TRAIL), a protein that can be produced by astrocytes in the brain microenvironment.[4] The increased expression of DR5 sensitizes glioma cells to TRAIL-mediated apoptosis.[3][4] The combination of this compound and TRAIL has been shown to dramatically increase cancer cell death.[3] The upregulation of DR5 may be linked to the induction of ER stress.[3]

Quantitative Preclinical Data

The efficacy of this compound has been quantified in several preclinical studies, demonstrating its potent anti-glioblastoma activity both in vitro and in vivo.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Type | MGMT Status | IC50 (48h) | Reference |

| U251 | TMZ-Sensitive | Low | ~100 µmol/L | [1] |

| U251TR | TMZ-Resistant | Not specified | ~100 µmol/L | [1] |

| T98G | TMZ-Resistant | High | ~100 µmol/L | [1] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Models

| Animal Model | Cell Line | Treatment | Outcome | Reference |

| Subcutaneous Xenograft (Athymic Nude Mice) | U251 | 25 mg/kg this compound (subcutaneously for 30 days) | Significant delay in tumor growth compared to vehicle | [1] |

| Intracranial Xenograft (Athymic Nude Mice) | U251TR (luciferase-positive) | 50 mg/kg this compound (subcutaneously) | Significant decrease in tumor growth; 2.4-fold increase in median survival (87 days vs. 36 days for vehicle) | [1] |

| Subcutaneous Xenograft | Not specified | This compound (dosage not specified) | Significant delay in tumor growth | [3] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

Alamar Blue Assay: This assay was used to determine the concentration-dependent cytotoxic activity of this compound.[1]

-

Principle: The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.

-

General Protocol:

-

Seed glioblastoma cells (e.g., U251, U251TR, T98G) in 96-well plates and allow them to adhere overnight.

-

Treat cells with a range of concentrations of this compound for 24 to 48 hours.

-

Add Alamar Blue reagent (typically 10% of the culture volume) to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate cell survival relative to untreated control cells.

-

Autophagy Assays

GFP-LC3 Puncta Formation Assay: This assay is used to visualize the formation of autophagosomes.

-

Principle: LC3 (microtubule-associated protein 1A/1B-light chain 3) is recruited to the autophagosomal membrane during autophagy. When fused to Green Fluorescent Protein (GFP), the localization of GFP-LC3 changes from diffuse in the cytoplasm to punctate structures representing autophagosomes.

-

General Protocol:

-

Transfect glioblastoma cells with a GFP-LC3 expressing plasmid.

-

Treat the transfected cells with this compound (e.g., 100 µmol/L for 24 hours). A positive control, such as chloroquine (CQ), can be used.

-

Fix the cells and visualize the GFP-LC3 localization using confocal microscopy.

-

Quantify the number of GFP-LC3 puncta per cell. An increase in puncta suggests an accumulation of autophagosomes, which, in the context of this compound, indicates a blockage of autophagic flux.

-

Autophagic Flux Assay with Autophagy Inhibitors: This assay is used to confirm the blockage of the autophagy pathway.

-

Principle: If a compound blocks autophagic flux, the co-treatment with a late-stage autophagy inhibitor (like chloroquine or bafilomycin A1) will not lead to a further increase in autophagosome markers (like LC3-II) compared to treatment with the compound alone.

-

General Protocol:

-

Treat glioblastoma cells with this compound alone, an autophagy inhibitor (CQ or bafilomycin A1) alone, or a combination of both.

-

Lyse the cells and perform Western blot analysis for LC3 and SQSTM1/p62 (another autophagy substrate).

-

An accumulation of LC3-II and p62 with this compound treatment, and no significant further accumulation with the addition of CQ or bafilomycin A1, indicates that this compound blocks autophagic flux at a late stage.

-

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Target Proteins:

-

Autophagy: LC3 (to assess the conversion of LC3-I to LC3-II), SQSTM1/p62, Beclin-1, ATG3, ATG5, ATG9A.

-

mTOR Pathway: mTOR, phospho-mTOR, TFEB, phospho-TFEB.

-

ER Stress and Apoptosis: GRP78, CHOP, ATF3, PARP, DR5, DR4.

-

-

General Protocol:

-

Treat glioblastoma cells with this compound for a specified time.

-

Lyse the cells and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies against the target proteins.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

-

In Vivo Glioblastoma Models

Both subcutaneous and intracranial xenograft models in immunocompromised mice are used to evaluate the in vivo efficacy of this compound.

-

General Protocol for Intracranial Model:

-

Culture human glioblastoma cells (e.g., luciferase-positive U251TR).

-

Anesthetize athymic nude mice and secure them in a stereotactic frame.

-

Inject a specific number of tumor cells (e.g., 2 x 10^5) into the brain parenchyma at defined coordinates.

-

Monitor tumor growth using bioluminescent imaging.

-

Once tumors are established, randomize mice into treatment and vehicle control groups.

-

Administer this compound (e.g., 50 mg/kg, subcutaneously) according to a defined schedule (e.g., 5 days on, 2 days off for 30 days).

-

Monitor tumor progression and animal survival.

-

At the end of the study, tumors can be harvested for immunohistochemical analysis of biomarkers (e.g., SQSTM1, mTOR, phospho-TFEB).

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of novel therapeutics for glioblastoma. Its ability to simultaneously inhibit autophagy and induce apoptosis, particularly in chemoresistant cells, addresses a critical challenge in GBM treatment. The preclinical data strongly support its potential as a potent anti-glioblastoma agent that can cross the blood-brain barrier.

Future research should focus on:

-

Elucidating the precise molecular link between this compound-induced ER stress and DR5 upregulation.

-

Investigating the efficacy of this compound in combination with other standard-of-care and novel therapies for GBM.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with newly diagnosed and recurrent glioblastoma.

The unique dual mechanism of action of this compound provides a strong rationale for its continued development as a much-needed new therapeutic option for patients with this devastating disease.

References

- 1. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neonc.com [neonc.com]

- 3. ATPS-07: this compound, ROLIPRAM CONJUGATED TO PERILLYL ALCOHOL, IS A NOVEL DRUG CYTOTOXIC FOR GLIOMAS BY TARGETING THE DEATH RECEPTOR MEDIATED TRAIL PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

NEO214: A Comprehensive Technical Overview of a Novel Anti-Cancer Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NEO214 is a novel investigational anti-cancer agent engineered through the covalent conjugation of two bioactive molecules: the naturally occurring monoterpene perillyl alcohol (POH) and the phosphodiesterase-4 (PDE4) inhibitor rolipram. This synthetic modification has yielded a new chemical entity with a multi-faceted mechanism of action that has demonstrated significant preclinical efficacy in aggressive cancers, including glioblastoma and multiple myeloma. This compound has been shown to induce cancer cell death through the activation of endoplasmic reticulum (ER) stress, modulation of the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) pathway, and inhibition of autophagy. This technical guide provides a detailed examination of the chemical structure, mechanism of action, and preclinical data associated with this compound, offering a valuable resource for researchers and drug development professionals.

Chemical Structure and Synthesis

This compound is the result of a strategic chemical design that covalently links perillyl alcohol and rolipram via a carbamate bridge.[1] This conjugation creates a unique molecular entity with distinct pharmacological properties compared to its individual components.

Chemical Structure of this compound

Caption: Chemical structure of this compound, illustrating the covalent linkage of the rolipram and perillyl alcohol moieties via a carbamate bridge.

Synthesis Protocol

The synthesis of this compound involves the formation of a carbamate linkage between the hydroxyl group of perillyl alcohol and an activated derivative of rolipram. While specific proprietary details of the manufacturing process are not publicly available, a general synthetic route can be conceptualized based on standard organic chemistry principles.

Conceptual Synthesis Workflow

Caption: A conceptual workflow for the synthesis of this compound.

Mechanism of Action

This compound exerts its anti-cancer effects through multiple, interconnected signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth. Its mechanisms have been elucidated in both glioblastoma and multiple myeloma models.

In Glioblastoma

In glioblastoma (GBM), a highly aggressive primary brain tumor, this compound has been shown to overcome resistance to the standard-of-care chemotherapy agent temozolomide (TMZ).[2] Its primary mechanisms in GBM include:

-

Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR): this compound triggers significant ER stress, leading to the accumulation of unfolded proteins. This activates the UPR, which, when prolonged and severe, initiates apoptotic cell death.[2][3] A key marker of this process is the increased expression of C/EBP homologous protein (CHOP).[2]

-

Upregulation of Death Receptor 5 (DR5) and Sensitization to TRAIL-Mediated Apoptosis: this compound treatment leads to a significant increase in the expression of Death Receptor 5 (DR5) on the surface of glioma cells.[2] This sensitizes the cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a protein often present in the tumor microenvironment.[2][3]

-

Inhibition of Autophagy: this compound acts as a late-stage autophagy inhibitor.[4] It disrupts the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and ultimately, apoptotic cell death.[4] This process is mediated through the activation of the mTORC1 signaling pathway and subsequent inhibition of the transcription factor TFEB, a master regulator of lysosomal biogenesis and autophagy.[4]

Signaling Pathway of this compound in Glioblastoma

References

- 1. neonc.com [neonc.com]

- 2. neonc.com [neonc.com]

- 3. Ex vivo drug response heterogeneity reveals personalized therapeutic strategies for patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

NEO214: A Novel Autophagy Inhibitor for Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NEO214, a novel conjugate of perillyl alcohol and rolipram, has emerged as a promising therapeutic agent for glioblastoma (GBM), the most aggressive primary brain tumor. This technical whitepaper provides a comprehensive overview of this compound's core mechanism as an autophagy inhibitor, its impact on GBM cells, and the underlying signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area. This compound demonstrates significant potential in overcoming chemoresistance, a major challenge in glioblastoma treatment.

Introduction to this compound

This compound is a synthetic molecule created by covalently linking the naturally occurring monoterpene perillyl alcohol with rolipram, a phosphodiesterase 4 (PDE4) inhibitor.[1][2] This conjugation results in a compound with enhanced anti-cancer properties and the crucial ability to cross the blood-brain barrier (BBB).[1][3] Preclinical studies have established this compound's efficacy against both temozolomide (TMZ)-sensitive and resistant glioblastoma cells, highlighting its potential to address acquired chemoresistance in GBM.[1][4]

Mechanism of Action: Autophagy Inhibition

The primary anti-cancer mechanism of this compound in glioblastoma is the inhibition of autophagy, a cellular process of self-digestion that cancer cells often exploit to survive stress and chemotherapy.[1][5] this compound disrupts the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux and leading to the accumulation of autophagic vesicles and, ultimately, glioma cell death.[1][5][6]

The MTORC1-TFEB Signaling Pathway

This compound's inhibitory effect on autophagy is mediated through the MTORC1-TFEB signaling pathway.[1][5] this compound activates the mechanistic target of rapamycin complex 1 (MTORC1), which in turn phosphorylates and inactivates the transcription factor EB (TFEB).[1] TFEB is a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1] By promoting the cytoplasmic retention of TFEB, this compound effectively downregulates the expression of genes essential for autophagosome formation and lysosomal function.[1]

Quantitative Data

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Drug Resistance | IC50 (µM) at 48h |

| U251 | TMZ-Sensitive | ~100[1] |

| U251TR | TMZ-Resistant | ~100[1] |

| T98G | TMZ-Resistant (High MGMT) | ~100[1] |

Table 2: Effect of this compound on Autophagy-Related Protein and Gene Expression

| Marker | Effect of this compound (100 µM, 24h) |

| Protein | |

| LC3-II/LC3-I ratio | Increased[1] |

| SQSTM1/p62 | Increased[1] |

| Gene Expression | |

| Autophagy-related genes | Decreased[1] |

| Lysosomal genes | Decreased[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound's activity.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures the proliferation of glioma cells after treatment with this compound.

Materials:

-

Glioblastoma cell lines (e.g., U251, T98G)

-

96-well plates

-

Complete culture medium

-

This compound

-

Alamar Blue reagent

-

Fluorescence plate reader

Procedure:

-

Seed glioma cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound for 24 or 48 hours.

-

Add Alamar Blue reagent (10% of the total volume) to each well.

-

Incubate for 4 hours at 37°C, protected from light.

-

Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

-

Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis

This technique is used to detect changes in the expression of key proteins involved in the autophagy pathway.

Materials:

-

Glioblastoma cells

-

This compound

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-LC3, anti-p62, anti-TFEB)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat glioma cells with this compound for the desired time.

-

Lyse the cells and determine the protein concentration.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system.

Autophagy Flux Assay (mRFP-GFP-LC3)

This assay allows for the visualization and quantification of autophagic flux.

Materials:

-

Glioblastoma cells

-

mRFP-GFP-LC3 plasmid

-

Transfection reagent

-

This compound

-

Confocal microscope

Procedure:

-

Transfect glioma cells with the mRFP-GFP-LC3 plasmid.

-

Treat the transfected cells with this compound for 24 hours.

-

Fix the cells and visualize them using a confocal microscope.

-

Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. A blockage in autophagy flux, as induced by this compound, will result in an accumulation of yellow puncta.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for glioblastoma. Its ability to inhibit autophagy, a key survival mechanism for cancer cells, and to overcome chemoresistance, makes it a highly promising candidate for clinical investigation. Further research should focus on in vivo efficacy studies in orthotopic GBM models and the exploration of combination therapies with standard-of-care treatments like temozolomide and radiation. The detailed information provided in this guide is intended to support and accelerate these critical next steps in the evaluation of this compound as a novel anti-cancer agent.

References

- 1. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Siramesine induced cell death of glioblastoma through inactivating the STAT3-MGMT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Endoplasmic Reticulum Stress Induction by NEO214: A Technical Guide

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

NEO214 is a novel synthetic compound created by the covalent conjugation of the natural monoterpene perillyl alcohol (POH) with the phosphodiesterase-4 (PDE4) inhibitor rolipram.[1] This innovative molecule has demonstrated significant anti-cancer activity, particularly in preclinical models of glioblastoma and multiple myeloma.[1] A key mechanism underlying its cytotoxic effects is the induction of severe and prolonged endoplasmic reticulum (ER) stress, a cellular state that can trigger programmed cell death, or apoptosis, in cancer cells. This technical guide provides an in-depth overview of the core mechanisms of this compound-induced ER stress, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism of Action: Induction of Endoplasmic Reticulum Stress

This compound exerts its anti-tumor effects by inducing a state of overwhelming ER stress within cancer cells. The ER is a critical organelle responsible for protein folding and processing. When the ER's capacity to properly fold proteins is exceeded, a state of "ER stress" ensues, activating a complex signaling network known as the Unfolded Protein Response (UPR). While the initial aim of the UPR is to restore ER homeostasis, sustained and severe ER stress, as induced by this compound, can overwhelm these adaptive mechanisms and pivot the UPR towards initiating apoptosis.

The cytotoxic mechanism of this compound is characterized by the pronounced and sustained induction of the pro-apoptotic transcription factor, CCAAT/enhancer-binding protein homologous protein (CHOP).[1] The central role of ER stress in this compound's activity is underscored by the finding that its cytotoxic effects can be mitigated by the pharmacological inhibition of ER stress or by the genetic knockout of the CHOP gene.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in preclinical cancer models.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | Type | IC50 (µM) at 48h |

| U251 | Temozolomide-sensitive | ~100 |

| U251TR | Temozolomide-resistant | ~100 |

| T98G | Temozolomide-resistant | ~100 |

Data sourced from a study on the inhibition of autophagy and induction of glioblastoma cell death by this compound.[1]

Table 2: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model

| Animal Model | Tumor Cell Line | Treatment | Median Survival |

| Athymic Nude Mice | U251TR (intracranial) | Vehicle | 36 days |

| Athymic Nude Mice | U251TR (intracranial) | This compound (50 mg/kg, subcutaneous) | 87 days |

This represents a 2.4-fold increase in median survival with this compound treatment.[1]

Signaling Pathways

This compound-induced ER stress activates a cascade of signaling events that culminate in apoptosis. The primary pathways implicated are the PERK-eIF2α-ATF4-CHOP axis of the UPR and the subsequent activation of the extrinsic apoptosis pathway via Death Receptor 5 (DR5).

The PERK-eIF2α-ATF4-CHOP Pathway

Upon ER stress, the ER-resident kinase PERK (PKR-like ER kinase) is activated. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a general attenuation of protein synthesis but, paradoxically, promotes the translation of specific mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4, in turn, is a key transcription factor that upregulates the expression of CHOP. Sustained high levels of CHOP are instrumental in pushing the cell towards apoptosis.

The DR5/TRAIL Apoptosis Pathway

A crucial link between this compound-induced ER stress and apoptosis is the upregulation of Death Receptor 5 (DR5). CHOP has been shown to directly regulate the expression of DR5. Increased DR5 at the cell surface sensitizes the cancer cells to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), which is often present in the tumor microenvironment. The binding of TRAIL to DR5 initiates a caspase cascade, starting with the activation of caspase-8, which subsequently activates downstream executioner caspases, leading to apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay (Alamar Blue)

This assay quantitatively measures the proliferation of cells and is used to determine the cytotoxic effects of this compound.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.

-

Alamar Blue Addition: Add 10 µL of Alamar Blue reagent to each well.

-

Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.

-

Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the viability against the log of the this compound concentration to determine the IC50 value.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins, such as CHOP and DR5, in response to this compound treatment.

-

Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-CHOP, anti-DR5, anti-β-actin as a loading control) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an intracranial tumor model to evaluate the in vivo efficacy of this compound.

-

Cell Preparation: Culture U251TR human glioblastoma cells. Harvest and resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10⁵ cells/µL.

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Intracranial Implantation: Anesthetize the mice and secure them in a stereotactic frame. Create a small burr hole in the skull over the desired injection site in the cerebral cortex. Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques, such as bioluminescence imaging if the cells are luciferase-tagged.

-

This compound Treatment: Once tumors are established (e.g., day 9 post-implantation), begin treatment with this compound (e.g., 50 mg/kg) or vehicle control, administered via a suitable route (e.g., subcutaneous injection) on a predetermined schedule.

-

Efficacy Assessment: Monitor the mice for signs of tumor progression and record survival data. The primary endpoint is typically median survival.

-

Histological Analysis: At the end of the study, or upon euthanasia, brains can be harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) to confirm tumor presence and assess morphology.

Conclusion

This compound is a promising anti-cancer agent that leverages the induction of severe and sustained endoplasmic reticulum stress to trigger apoptosis in cancer cells. Its mechanism of action involves the activation of the pro-apoptotic PERK-eIF2α-ATF4-CHOP signaling pathway and the sensitization of cells to TRAIL-mediated apoptosis through the upregulation of DR5. The preclinical data demonstrate its potent cytotoxic effects in vitro and significant survival benefit in in vivo models of glioblastoma. The experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other ER stress-inducing compounds in cancer research and drug development.

References

NEO214: A Dual-Action Perillyl Alcohol and Rolipram Conjugate for the Treatment of Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

NEO214 is a novel, small-molecule conjugate that covalently links the naturally occurring monoterpene perillyl alcohol (POH) with the phosphodiesterase-4 (PDE4) inhibitor rolipram. This innovative design confers a dual mechanism of action, positioning this compound as a promising therapeutic candidate for glioblastoma (GBM), a notoriously aggressive and treatment-resistant primary brain tumor. Preclinical studies have demonstrated that this compound effectively induces programmed cell death (apoptosis) in temozolomide (TMZ)-resistant GBM cells and inhibits autophagy, a cellular survival mechanism often hijacked by cancer cells to withstand therapy. Furthermore, this compound has shown the ability to cross the blood-brain barrier and exert significant antitumor activity in vivo, both as a single agent and in combination with other anti-cancer agents. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and mechanistic pathways associated with this compound.

Core Compound and Mechanism of Action

This compound is a chemical entity created by covalently linking perillyl alcohol and rolipram. This conjugation results in a molecule with enhanced anti-cancer properties compared to its individual components.[1] The primary mechanisms of action identified in glioblastoma are:

-

Induction of Apoptosis via Endoplasmic Reticulum (ER) Stress and Death Receptor 5 (DR5) Upregulation: this compound triggers significant ER stress, leading to the unfolded protein response (UPR).[1] A key consequence of this is the upregulation of Death Receptor 5 (DR5) on the surface of glioma cells.[1][2] This sensitizes the cancer cells to the pro-apoptotic ligand, TNF-related apoptosis-inducing ligand (TRAIL), which is constitutively produced by astrocytes in the brain microenvironment.[1] The engagement of DR5 by TRAIL initiates a signaling cascade that culminates in apoptosis.[1][2]

-

Inhibition of Autophagy via mTORC1-TFEB Signaling: this compound functions as a novel autophagy inhibitor.[1][3] It activates the mechanistic target of rapamycin complex 1 (mTORC1), which in turn leads to the phosphorylation and subsequent cytoplasmic retention of the transcription factor EB (TFEB).[1] TFEB is a master regulator of lysosomal biogenesis and autophagy-related gene expression.[1][3] By sequestering TFEB in the cytoplasm, this compound prevents the transcription of genes necessary for the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes, thereby blocking autophagic flux and promoting cell death.[1]

Quantitative Preclinical Data

The preclinical efficacy of this compound has been evaluated in various in vitro and in vivo models of glioblastoma. The following tables summarize the key quantitative findings.

Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines

| Cell Line | TMZ Sensitivity | IC50 Value (48h) | Assay | Reference |

| U251 | Sensitive | ~100 µM | Alamar Blue | [1] |

| U251TR | Resistant | ~100 µM | Alamar Blue | [1] |

| T98G | Resistant | ~100 µM | Alamar Blue | [1] |

Table 2: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models

| Model | Treatment | Dosing Schedule | Key Findings | Reference |

| Intracranial U251TR Xenograft (Athymic Nude Mice) | This compound (50 mg/kg, subcutaneous) | 5 days on, 2 days off for 30 days | 2.4-fold increase in median survival (87 days vs. 36 days for vehicle) | [1] |

| Subcutaneous U251 Xenograft (Athymic Nude Mice) | This compound (25 mg/kg, subcutaneous) | Daily for 30 days | Significant delay in tumor growth compared to vehicle | [1] |

Table 3: Synergistic Effects of this compound with Other Anti-Cancer Agents

| Combination Agent | Cancer Type | Key Findings | Reference |

| TRAIL | Glioblastoma | Enhanced cell death in glioma cells expressing this compound-induced DR5. | [1][2] |

| Bortezomib | Multiple Myeloma | Synergistic enhancement of multiple myeloma cell death. |

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Cytotoxicity Assay (Alamar Blue)

-

Cell Seeding: Glioblastoma cells (U251, U251TR, T98G) are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of this compound for 24 and 48 hours.

-

Alamar Blue Addition: Following treatment, Alamar Blue reagent is added to each well, and the plates are incubated.

-

Fluorescence Reading: The fluorescence is measured using a plate reader to determine cell viability.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[1]

Western Blot Analysis

-

Cell Lysis: Cells are treated with this compound for the desired time, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated on a polyacrylamide gel by electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., DR5, mTOR, p-mTOR, TFEB, LC3B) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Autophagy Flux Assay (mRFP-GFP-LC3)

-

Transfection: Glioblastoma cells are transfected with a tandem mRFP-GFP-LC3 adenovirus vector.

-

Drug Treatment: The transfected cells are treated with this compound.

-

Confocal Microscopy: The cells are visualized using a confocal microscope. In this system, autophagosomes appear as yellow puncta (merged mRFP and GFP signals), while autolysosomes appear as red puncta (GFP signal is quenched in the acidic environment of the lysosome).

-

Analysis: An accumulation of yellow puncta and a decrease in red puncta upon this compound treatment indicate a blockage of autophagic flux.

In Vivo Glioblastoma Models

-

Cell Preparation: Luciferase-expressing human glioblastoma cells (e.g., U251TR) are harvested and prepared in a single-cell suspension.

-

Intracranial Implantation: Athymic nude mice are anesthetized, and a burr hole is drilled in the skull. A stereotactic frame is used to inject the tumor cells into the brain at specific coordinates.[1]

-

Subcutaneous Implantation: Tumor cells are injected subcutaneously into the flank of the mice.

-

Drug Administration: this compound is administered, typically subcutaneously, according to the specified dosing schedule.[1]

-

Tumor Growth Monitoring: For intracranial models, tumor growth is monitored by bioluminescence imaging. For subcutaneous models, tumor volume is measured with calipers. Animal survival is also monitored.[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its preclinical evaluation.

Caption: this compound-induced apoptotic signaling pathway in glioblastoma.

Caption: this compound-mediated inhibition of autophagy signaling.

Caption: General experimental workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a promising, rationally designed therapeutic for glioblastoma. Its dual mechanism of action, targeting both apoptosis and autophagy, offers a multi-pronged attack on cancer cell survival pathways, which is particularly relevant for overcoming the notorious treatment resistance of GBM. The preclinical data strongly support its continued development, demonstrating potent in vitro cytotoxicity against resistant cell lines and significant in vivo efficacy. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, comprehensive toxicity profiling, and the exploration of additional synergistic combinations to further enhance its therapeutic potential. The progression of this compound into clinical trials is a critical next step to determine its safety and efficacy in patients with glioblastoma.

References

- 1. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neonc.com [neonc.com]

- 3. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling NEO214: A Novel Bifunctional Molecule Targeting Glioblastoma

A Technical Guide for Researchers and Drug Development Professionals

Abstract

NEO214 is a novel, bifunctional small molecule engineered to combat glioblastoma (GBM), a notoriously aggressive and treatment-resistant primary brain tumor. This technical guide provides an in-depth overview of the discovery, synthesis, and multifaceted mechanism of action of this compound. By covalently linking the naturally occurring monoterpene perillyl alcohol (POH) with the phosphodiesterase 4 (PDE4) inhibitor rolipram, this compound emerges as a potent therapeutic candidate that demonstrates superior cytotoxicity against GBM cells compared to its individual components. This document details the preclinical data supporting its ability to cross the blood-brain barrier and its dual modes of action: the induction of apoptotic cell death via endoplasmic reticulum (ER) stress and the Death Receptor 5 (DR5) pathway, and the inhibition of autophagy through the mTORC1-TFEB signaling axis. This guide is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of its molecular pathways to facilitate further research and development.

Discovery and Synthesis

This compound was developed to address the urgent need for effective therapies against chemoresistant glioblastoma.[1][2][3] The molecule is a conjugate of perillyl alcohol, a natural monoterpene, and rolipram, a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] This novel chemical entity was synthesized by covalently linking rolipram to perillyl alcohol through a carbamate bond.[2][4] Preclinical studies have shown that this compound possesses anti-cancer properties and can cross the blood-brain barrier.[1][3]

Mechanism of Action

This compound exhibits a dual mechanism of action against glioblastoma cells, inducing both apoptosis and inhibiting autophagy.

Induction of Apoptosis via ER Stress and the DR5/TRAIL Pathway

This compound triggers apoptosis in glioma cells through the induction of endoplasmic reticulum (ER) stress.[2] This is evidenced by the increased expression of CHOP, a key marker for ER stress activation.[5] The ER stress-mediated pathway converges on the upregulation of Death Receptor 5 (DR5).[2][5] this compound significantly increases the expression of DR5 in both temozolomide (TMZ)-sensitive and resistant glioma cells.[5] The upregulation of functional DR5 receptors on the surface of glioma cells sensitizes them to the TNF-related apoptosis-inducing ligand (TRAIL), which is constitutively produced by astrocytes in the brain microenvironment.[2] The combination of this compound and TRAIL results in a dramatic increase in cancer cell death.[5]

References

- 1. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neonc.com [neonc.com]

- 3. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ATPS-07: this compound, ROLIPRAM CONJUGATED TO PERILLYL ALCOHOL, IS A NOVEL DRUG CYTOTOXIC FOR GLIOMAS BY TARGETING THE DEATH RECEPTOR MEDIATED TRAIL PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

The Efficacy of NEO214 in Overcoming Temozolomide Resistance in Glioblastoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glioblastoma (GBM) remains one of the most challenging cancers to treat, largely due to its high recurrence rate and the development of resistance to standard-of-care chemotherapy, temozolomide (TMZ). NEO214, a novel compound synthesized by conjugating perillyl alcohol (POH) with rolipram, has emerged as a promising therapeutic agent with the ability to circumvent TMZ resistance in glioma cells. This technical guide provides an in-depth overview of the mechanisms of action of this compound, a compilation of the quantitative data from preclinical studies, and detailed experimental protocols for key assays used to evaluate its efficacy. Furthermore, this guide presents signaling pathway and experimental workflow diagrams to visually represent the complex biological processes involved.

Introduction to this compound

This compound is a small molecule drug candidate created by covalently linking the naturally occurring monoterpene, perillyl alcohol (POH), with rolipram, a phosphodiesterase 4 (PDE4) inhibitor.[1][2][3] This conjugation results in a novel chemical entity with enhanced anti-cancer properties compared to its individual components.[4] A key characteristic of this compound is its ability to cross the blood-brain barrier (BBB), a critical feature for any therapeutic agent targeting brain tumors.[1][2][3] Preclinical studies have demonstrated that this compound is cytotoxic to both TMZ-sensitive and a range of TMZ-resistant glioma cell lines, indicating its potential to overcome common mechanisms of drug resistance in glioblastoma.[5][6][7]

Mechanisms of Action in TMZ-Resistant Glioma Cells

This compound exerts its anti-tumor effects through multiple, interconnected pathways, ultimately leading to the death of TMZ-resistant glioma cells. The two primary mechanisms identified are the inhibition of autophagy and the induction of apoptosis.

Inhibition of Autophagy

Autophagy is a cellular recycling process that can promote cancer cell survival under stress, such as chemotherapy.[1] this compound has been identified as a potent inhibitor of autophagy in glioma cells.[1][2][3]

-

Disruption of Autophagic Flux: this compound blocks the late stages of autophagy by preventing the fusion of autophagosomes with lysosomes.[1][2][3] This disruption of "autophagic flux" leads to an accumulation of autophagosomes and ultimately triggers cell death.[1]

-

mTORC1-TFEB Signaling Pathway: The inhibitory effect of this compound on autophagy is mediated through the mTORC1-TFEB signaling pathway.[1] this compound activates the mTORC1 complex, which in turn phosphorylates and inactivates the transcription factor EB (TFEB).[1] In its inactive state, TFEB is retained in the cytoplasm, preventing it from entering the nucleus and activating the transcription of genes essential for lysosome biogenesis and autophagy.[1]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancer cells. This compound induces apoptosis in TMZ-resistant glioma cells through two main pathways:

-

Endoplasmic Reticulum (ER) Stress: this compound has been shown to induce ER stress, a condition of cellular distress that can trigger apoptosis.[5][7] This is evidenced by the increased expression of ER stress markers such as CHOP.[4]

-

Death Receptor 5 (DR5)/TRAIL Pathway: this compound upregulates the expression of Death Receptor 5 (DR5) on the surface of glioma cells.[4][5][7] This sensitization makes the tumor cells susceptible to apoptosis induced by the tumor necrosis factor-related apoptosis-inducing ligand (TRAIL), a protein often present in the tumor microenvironment.[5][7] The combination of this compound and TRAIL has been shown to dramatically increase cell death in glioma cells.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies evaluating the efficacy of this compound in TMZ-resistant glioma cell lines.

Table 1: In Vitro Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | Type | IC50 of this compound (µM) | Time Point (hours) | Assay |

| U251 | TMZ-Sensitive | ~100 | 48 | Alamar Blue |

| U251TR | TMZ-Resistant | ~100 | 48 | Alamar Blue |

| T98G | TMZ-Resistant (MGMT positive) | ~100 | 48 | Alamar Blue |

| U251 | TMZ-Sensitive | 40-60 | 48 | Colony Formation Assay |

| U251TR | TMZ-Resistant | 40-60 | 48 | Colony Formation Assay |

| LN229TR | TMZ-Resistant | 40-60 | 48 | Colony Formation Assay |

| T98G | TMZ-Resistant (MGMT positive) | 40-60 | 48 | Colony Formation Assay |

Data compiled from multiple sources.[1][6]

Table 2: Effect of this compound in Combination with Other Agents on U251TR Cell Viability

| Treatment | Cell Viability (%) |

| Control | 100 |

| This compound | ~40 |

| This compound + TMZ | <40 |

| This compound + Chloroquine (CQ) | <40 |

| This compound + TMZ + CQ | ~10 |

Data extracted from a study demonstrating the synergistic effect of this compound with TMZ and the autophagy inhibitor chloroquine.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

Cell Lines and Culture

-

Cell Lines:

-

U251: Human glioblastoma cell line, sensitive to TMZ.

-

U251TR: TMZ-resistant U251 cell line. Resistance is typically established by continuous exposure to increasing concentrations of TMZ.[8][9]

-

T98G: Human glioblastoma cell line, intrinsically resistant to TMZ due to high expression of O-6-methylguanine-DNA methyltransferase (MGMT).[1][4]

-

LN229TR: TMZ-resistant LN229 glioblastoma cell line.

-

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[9][10]

Cell Viability Assay (Alamar Blue Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.[5]

-

Drug Treatment: Add varying concentrations of this compound to the wells and incubate for the desired time period (e.g., 24 or 48 hours).[5]

-

Alamar Blue Addition: Add Alamar Blue reagent to each well according to the manufacturer's protocol.[5]

-

Incubation: Incubate the plate for a specified time (e.g., 1-4 hours) at 37°C.

-

Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[5]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of cells after drug treatment.

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in a 6-well plate.

-

Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound for a specific duration (e.g., 48 hours).[6]

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

-

Colony Growth: Culture the cells for 7-10 days, allowing colonies to form.[6]

-

Staining: Fix the colonies with methanol and stain with crystal violet.

-

Quantification: Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., LC3, SQSTM1/p62, p-mTOR, TFEB, DR5, CHOP, β-actin).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Autophagy Assay (GFP-LC3 Puncta Formation)

This assay visualizes the formation of autophagosomes, a key step in autophagy.

-

Transfection: Transfect glioma cells with a plasmid expressing GFP-LC3.[5] Stable cell lines expressing GFP-LC3 can also be used.[11][12]

-

Drug Treatment: Treat the GFP-LC3 expressing cells with this compound, a positive control (e.g., chloroquine), or a negative control (vehicle) for a specified time.[5]

-

Fixation and Imaging: Fix the cells with paraformaldehyde and visualize the GFP-LC3 puncta using a confocal microscope.[5]

-

Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an accumulation of autophagosomes.[5]

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation: Intracranially implant TMZ-resistant glioma cells (e.g., T98G) into immunodeficient mice (e.g., athymic nude mice).[1][13]

-

Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging.[14]

-

Drug Administration: Once tumors are established, administer this compound to the mice via a suitable route (e.g., subcutaneous injection).[1]

-

Efficacy Evaluation: Monitor tumor growth and animal survival over time. At the end of the study, tumors can be excised for further analysis (e.g., western blotting for autophagy and apoptosis markers).[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Caption: this compound inhibits autophagy by activating mTORC1, leading to the cytoplasmic retention of inactive TFEB and blocking autophagosome-lysosome fusion.

References

- 1. Real-Time Viability & Apoptosis Analysis in Malignant Glioma Models [moleculardevices.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. A Novel Squalenoylated Temozolomide Nanoparticle with Long Circulating Properties Reverses Drug Resistance in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. neonc.com [neonc.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | SCD1 Confers Temozolomide Resistance to Human Glioma Cells via the Akt/GSK3β/β-Catenin Signaling Axis [frontiersin.org]

- 10. Regulation of temozolomide resistance in glioma cells via the RIP2/NF‐κB/MGMT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GFP-LC3 High-content Assay for Screening Autophagy Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Monitoring Autophagy with GFP-LC3 Reporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intracranial glioma xenograft model rapidly reestablishes blood–brain barrier integrity for longitudinal imaging of tumor progression using fluorescence molecular tomography and contrast agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Intracranial glioma xenograft model rapidly reestablishes blood-brain barrier integrity for longitudinal imaging of tumor progression using fluorescence molecular tomography and contrast agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of the MTORC1-TFEB Pathway in the Anticancer Activity of NEO214: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NEO214, a novel conjugate of perillyl alcohol and rolipram, has demonstrated significant preclinical efficacy against glioblastoma (GBM), including temozolomide-resistant models.[1][2][3] A primary mechanism underpinning its cytotoxic effects is the modulation of the mechanistic target of rapamycin complex 1 (MTORC1) and transcription factor EB (TFEB) signaling pathway.[1][3] This guide provides an in-depth examination of the molecular interactions between this compound and the MTORC1-TFEB axis, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling cascades. This compound activates MTORC1, leading to the phosphorylation and subsequent cytoplasmic sequestration of TFEB.[1] This prevents TFEB's nuclear translocation and its function as a master regulator of lysosomal biogenesis and autophagy.[4][5][6] The resulting inhibition of autophagic flux contributes to glioma cell death, highlighting a promising therapeutic strategy for overcoming chemoresistance in GBM.[1][7]

Introduction to this compound

This compound is a promising small molecule drug candidate developed for the treatment of aggressive brain tumors like glioblastoma.[2][3] It is synthesized by covalently linking perillyl alcohol (POH), a naturally occurring monoterpene, with rolipram, a phosphodiesterase 4 (PDE4) inhibitor.[1] This conjugation results in a novel chemical entity with enhanced anticancer properties compared to its individual components.[8] Preclinical studies have shown that this compound can cross the blood-brain barrier and is effective against both temozolomide-sensitive and resistant glioma cells.[1][2][3] Its multifaceted mechanism of action includes the induction of endoplasmic reticulum (ER) stress and activation of the DR5/TRAIL apoptosis pathway.[2][8] However, a pivotal aspect of its activity lies in its ability to inhibit autophagy through the modulation of the MTORC1-TFEB signaling pathway.[1]

The MTORC1-TFEB Signaling Pathway

The MTORC1 signaling pathway is a central regulator of cell growth, proliferation, and metabolism, responding to various cues such as nutrients and growth factors.[4][5] A key downstream effector of MTORC1 is TFEB, a basic helix-loop-helix leucine zipper transcription factor that governs the expression of genes involved in lysosomal biogenesis and autophagy.[4][6][9]

Under normal growth conditions, MTORC1 is active and phosphorylates TFEB at multiple serine residues, including Ser211 and S122.[4][10][11] This phosphorylation creates a binding site for 14-3-3 proteins, which sequester TFEB in the cytoplasm, thereby inhibiting its transcriptional activity.[4] Conversely, inhibition of MTORC1, for instance during starvation, leads to TFEB dephosphorylation, allowing its translocation to the nucleus.[4][6] In the nucleus, TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of its target genes, activating their transcription and thus promoting lysosomal function and autophagy.[12]

This compound's Impact on the MTORC1-TFEB Pathway

Contrary to typical autophagy inhibitors that often suppress MTORC1, this compound activates the MTORC1 pathway in glioma cells.[1] This activation leads to the phosphorylation and cytoplasmic retention of TFEB, effectively blocking its nuclear function.[1] The inhibition of TFEB-mediated transcription results in a downregulation of genes essential for lysosomal function and autophagy, such as those encoding V-ATPases.[1][13] This blockade of the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes, triggers glioma cell death.[1]

Visualization of the MTORC1-TFEB Signaling Pathway

Caption: The MTORC1-TFEB signaling pathway.

Visualization of this compound's Mechanism of Action

Caption: this compound's inhibitory effect on the TFEB pathway.

Quantitative Data Summary

The following tables summarize the quantitative findings from preclinical studies of this compound.

Table 1: Cytotoxicity of this compound in Glioma Cell Lines

| Cell Line | Type | This compound IC50 (µmol/L) | Reference |

| U251 | Temozolomide-sensitive | 40 - 60 | [14] |

| U251TR | Temozolomide-resistant | 40 - 60 | [14] |

| LN229TR | Temozolomide-resistant | 40 - 60 | [14] |

| T98G | Temozolomide-resistant | 40 - 60 | [14] |

| GL261 | Mouse glioma | 40 - 60 | [14] |

Table 2: Effect of this compound on Autophagy-Lysosome Related Gene Expression

| Gene | Function | Effect of this compound (100 µmol/L) | Cell Lines | Reference |

| Multiple | Autophagy & Lysosomal Biogenesis | Decreased Expression | U251, T98G | [1] |

Table 3: Effect of this compound in Combination with TRAIL

| Treatment | Effect on Cell Survival | Reference |

| This compound + TRAIL | 60-80% decrease | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Cytotoxicity Assays (Colony Formation Assay)

-

Cell Seeding: Plate glioma cells (e.g., U251, T98G) in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.

-

Treatment: Expose cells to increasing concentrations of this compound (e.g., 0-100 µmol/L) for 48 hours.

-

Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubation: Culture the cells for an additional 7-10 days to allow for colony formation.

-

Staining and Quantification: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies (containing >50 cells) to determine the surviving fraction. The IC50 value is calculated as the drug concentration that inhibits colony formation by 50%.

Western Blot Analysis for MTORC1 Pathway Proteins

-

Cell Lysis: Treat glioma cells with this compound (e.g., 100 µmol/L) for 24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against total and phosphorylated forms of MTORC1 pathway proteins (e.g., mTOR, TFEB, S6K) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

-

RNA Extraction: Treat glioma cells with this compound as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen).

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for autophagy and lysosomal genes. Use a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

TFEB Nuclear Translocation Assay (Immunofluorescence)

-

Cell Culture and Treatment: Grow glioma cells on coverslips and treat with this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against TFEB. Follow with a fluorescently-labeled secondary antibody.

-

Nuclear Staining and Imaging: Counterstain the nuclei with DAPI. Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of TFEB to determine its subcellular localization.

In Vivo Tumor Models

-

Tumor Implantation: Intracranially implant glioma cells (e.g., GL261) into syngeneic mice.

-

Treatment: Once tumors are established, treat the animals with this compound or a vehicle control via oral gavage.

-

Monitoring: Monitor tumor growth and animal survival.

-

Histological Analysis: At the end of the study, harvest the brains for histological and immunohistochemical analysis of tumor burden and protein expression.

Visualization of a General Experimental Workflow

Caption: General workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The modulation of the MTORC1-TFEB pathway is a critical component of this compound's anticancer activity in glioblastoma. By activating MTORC1 and subsequently inhibiting TFEB-mediated lysosomal biogenesis and autophagy, this compound induces cell death in glioma cells, including those resistant to standard chemotherapy. This unique mechanism of action provides a strong rationale for its continued development as a therapeutic agent for GBM.

Future research should focus on further elucidating the upstream molecular targets of this compound that lead to MTORC1 activation. Additionally, exploring the potential for synergistic combinations of this compound with other anticancer agents that target complementary pathways could lead to more effective treatment strategies for this devastating disease. The promising preclinical data warrants the advancement of this compound into clinical trials to evaluate its safety and efficacy in patients with glioblastoma.

References

- 1. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. neonc.com [neonc.com]

- 3. Inhibition of autophagy and induction of glioblastoma cell death by this compound, a perillyl alcohol-rolipram conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TFEB-driven endocytosis coordinates MTORC1 signaling and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTORC1 functions as a transcriptional regulator of autophagy by preventing nuclear transport of TFEB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ATPS-07: this compound, ROLIPRAM CONJUGATED TO PERILLYL ALCOHOL, IS A NOVEL DRUG CYTOTOXIC FOR GLIOMAS BY TARGETING THE DEATH RECEPTOR MEDIATED TRAIL PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Multistep regulation of TFEB by MTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. raybiotech.com [raybiotech.com]

- 13. embopress.org [embopress.org]

- 14. researchgate.net [researchgate.net]

Preliminary In Vitro Studies of NEO214: A Technical Guide

A Comprehensive Analysis of its Anti-Cancer Mechanisms for Researchers, Scientists, and Drug Development Professionals

Introduction: NEO214 is a novel synthetic compound created by covalently linking perillyl alcohol (POH), a naturally occurring monoterpene, with the phosphodiesterase-4 (PDE4) inhibitor rolipram.[1][2][3] Preclinical in vitro studies have demonstrated its potential as a potent anti-cancer agent, particularly against aggressive brain tumors like glioblastoma (GBM), including temozolomide (TMZ)-resistant strains, and multiple myeloma.[4][5] This technical guide provides an in-depth overview of the preliminary in vitro research on this compound, focusing on its cytotoxic effects, mechanisms of action, and the experimental protocols used for its evaluation.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The cytotoxic effects of this compound have been evaluated across various cancer cell lines, demonstrating significant efficacy. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.

| Cell Line | Cancer Type | TMZ Sensitivity | IC50 (µmol/L) | Time Point (hours) | Citation |

| U251 | Glioblastoma | Sensitive | ~100 | 48 | [1] |

| U251TR | Glioblastoma | Resistant | ~100 | 48 | [1] |

| T98G | Glioblastoma | Resistant | ~100 | 48 | [1] |

| Various Glioma Cells | Glioblastoma | N/A | 40 - 60 | 48 | [4] |

| ME16C | Immortalized Mammary Gland Epithelial | N/A | 118 | N/A | [5] |

| Astrocytes | Normal | N/A | >200 | 72 | [5] |

| Brain Endothelial Cells | Normal | N/A | >200 | 72 | [5] |

Table 1: Cytotoxicity of this compound in Glioblastoma and Normal Cell Lines. This table summarizes the reported IC50 values for this compound in various human glioblastoma cell lines, including those sensitive and resistant to temozolomide, as well as in normal human astrocytes and brain endothelial cells.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through two primary, interconnected mechanisms: the induction of apoptosis via endoplasmic reticulum (ER) stress and the inhibition of autophagy.

Induction of Apoptosis via the ER Stress-TRAIL-DR5 Pathway

This compound treatment has been shown to induce significant ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER lumen.[3] This, in turn, activates the Unfolded Protein Response (UPR), leading to the upregulation of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[6] CHOP plays a crucial role in upregulating the expression of Death Receptor 5 (DR5).[6] The binding of TNF-related apoptosis-inducing ligand (TRAIL), a protein often present in the tumor microenvironment, to DR5 triggers the extrinsic apoptosis pathway, leading to cancer cell death.[3][6] The combination of this compound and TRAIL has been shown to dramatically increase cell death in glioma cells.[6]

Inhibition of Autophagy via the MTORC1-TFEB Signaling Pathway

Autophagy is a cellular recycling process that cancer cells can exploit to survive under stress. This compound has been identified as a novel autophagy inhibitor.[1] It functions by activating the mechanistic target of rapamycin complex 1 (MTORC1).[1] Activated MTORC1 phosphorylates the transcription factor EB (TFEB), leading to its sequestration in the cytoplasm and preventing its translocation to the nucleus.[1] As TFEB is a master regulator of lysosomal biogenesis and autophagy-related genes, its inhibition leads to a blockage of the autophagic flux at a late stage, preventing the fusion of autophagosomes with lysosomes.[1] This disruption of autophagy ultimately contributes to glioma cell death.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of in vitro studies. The following sections outline the key experimental protocols used in the evaluation of this compound.

Cytotoxicity Assay (Alamar Blue Assay)

This assay quantitatively measures cell proliferation and viability to determine the cytotoxic effects of this compound.

Protocol:

-

Cell Seeding: Plate glioma cells (e.g., U251, U251TR, T98G) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Expose the cells to a range of this compound concentrations for 24 to 48 hours.[1]

-

Reagent Addition: Add Alamar blue reagent (resazurin) to each well and incubate for a specified period.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 540-570 nm and an emission wavelength of 580-610 nm.[1]

-

Data Analysis: Calculate the percentage of cell survival relative to untreated control cells to determine the IC50 value.

Colony Formation Assay

This assay assesses the long-term effects of this compound on the ability of single cells to proliferate and form colonies.

Protocol:

-

Cell Seeding: Plate a low density of cells in 6-well plates and allow them to attach.

-

Treatment: Treat the cells with various concentrations of this compound for 48 hours.[4]

-

Incubation: Replace the drug-containing medium with fresh medium and incubate for 7-10 days, allowing colonies to form.[4]

-

Fixation and Staining: Fix the colonies with a suitable fixative (e.g., methanol) and stain with crystal violet.

-

Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

-

Data Analysis: Calculate the surviving fraction for each treatment group compared to the untreated control.

Western Blotting

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by this compound.

Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time and concentration, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., LC3, SQSTM1/p62, p-mTOR, TFEB, DR5, CHOP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin).

GFP-LC3 Puncta Analysis

This fluorescence microscopy-based assay is used to monitor the formation of autophagosomes.

Protocol:

-

Transfection: Transfect glioma cells with a plasmid encoding GFP-LC3.

-

Treatment: Treat the transfected cells with this compound (e.g., 100 µmol/L for 24 hours) or a known autophagy modulator as a control (e.g., chloroquine).[1]

-

Fixation and Imaging: Fix the cells and acquire images using a confocal microscope.

-